4-(2,5-dimethylphenyl)-5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include substituted phenyl hydrazines and aldehydes, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 4-(2,5-DIMETHYLPHENYL)-5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl groups contribute to its versatility in various applications.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-3-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O3S/c1-15-7-9-17(3)20(11-15)27-23(25-26-24(27)32)19-6-4-5-18(13-19)14-31-22-10-8-16(2)12-21(22)28(29)30/h4-13H,14H2,1-3H3,(H,26,32) |
InChI Key |
DAXBOTOJLSKAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=C(C=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.